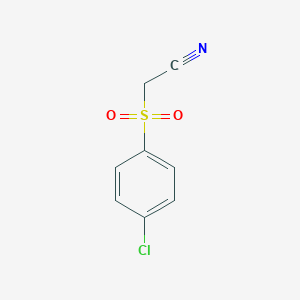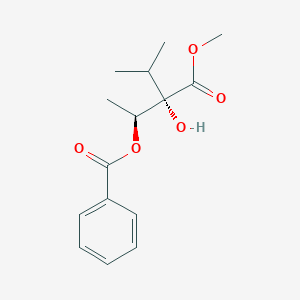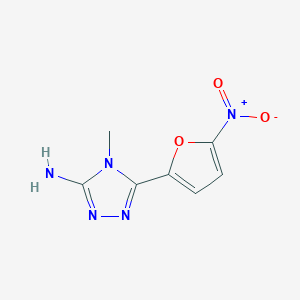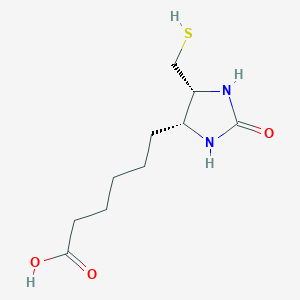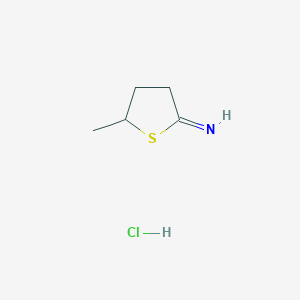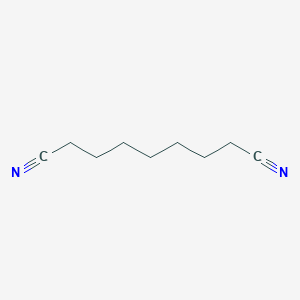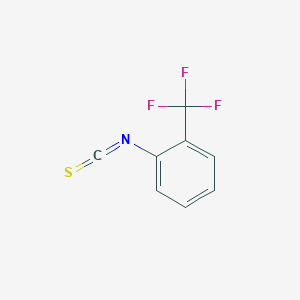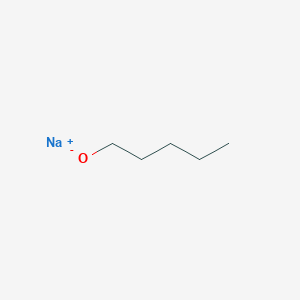
Sodium pentylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pentylate is a chemical compound that is widely used in scientific research. It is an alkoxide compound that is derived from pentanol. Sodium pentylate is a strong base that is used in the synthesis of various organic compounds.
Mecanismo De Acción
Sodium pentylate acts as a strong base and reacts with acidic compounds to form salts. It is a nucleophile that attacks electrophilic compounds. Sodium pentylate is used in the synthesis of various organic compounds by deprotonating acidic compounds. It is also used as a catalyst in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Sodium pentylate is a strong base that can cause severe burns and tissue damage upon contact. It is highly reactive and can react with water to produce hydrogen gas, which is flammable. Sodium pentylate is not recommended for human consumption and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium pentylate is a strong base that is used in various laboratory experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. However, sodium pentylate is highly reactive and requires careful handling. It can react with water to produce hydrogen gas, which is flammable. Sodium pentylate is not recommended for human consumption and should be handled with care.
Direcciones Futuras
There are several future directions for the use of sodium pentylate in scientific research. It can be used in the production of renewable energy sources such as biodiesel. It can also be used in the production of pharmaceuticals and agrochemicals. Further research can be done to explore the potential applications of sodium pentylate in various fields of science. The synthesis method of sodium pentylate can also be optimized to make it more efficient and cost-effective.
Conclusion
Sodium pentylate is a versatile reagent that is widely used in scientific research. It is a strong base that is used in the synthesis of various organic compounds and as a catalyst in various chemical reactions. Sodium pentylate has several advantages and limitations for laboratory experiments. It is highly reactive and requires careful handling. Further research can be done to explore the potential applications of sodium pentylate in various fields of science.
Métodos De Síntesis
Sodium pentylate is synthesized by reacting pentanol with sodium metal. The reaction is carried out in an inert atmosphere to prevent the oxidation of sodium. The reaction is exothermic and requires careful handling. The resulting product is a white crystalline solid that is highly reactive.
Aplicaciones Científicas De Investigación
Sodium pentylate is used in various scientific research applications. It is used as a strong base in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. Sodium pentylate is used in the production of biodiesel, which is a renewable source of energy. It is also used in the production of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1941-84-0 |
|---|---|
Nombre del producto |
Sodium pentylate |
Fórmula molecular |
C5H11NaO |
Peso molecular |
110.13 g/mol |
Nombre IUPAC |
sodium;pentan-1-olate |
InChI |
InChI=1S/C5H11O.Na/c1-2-3-4-5-6;/h2-5H2,1H3;/q-1;+1 |
Clave InChI |
WVROFDYCUUILSJ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC[O-].[Na+] |
SMILES |
CCCCC[O-].[Na+] |
SMILES canónico |
CCCCC[O-].[Na+] |
Sinónimos |
Sodium pentylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



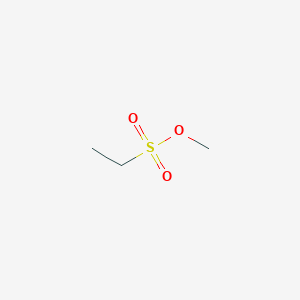
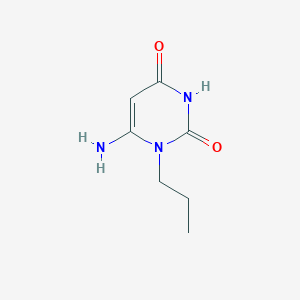
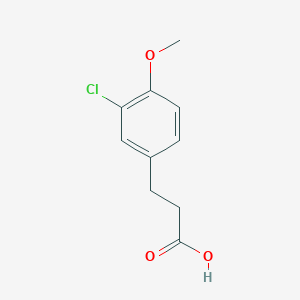
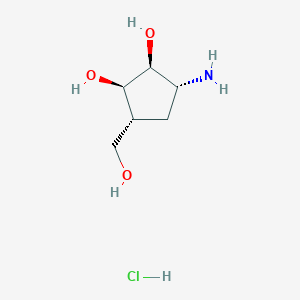
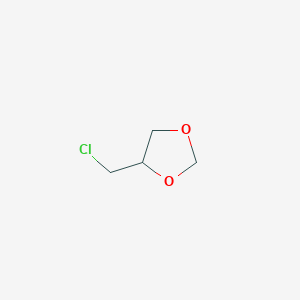
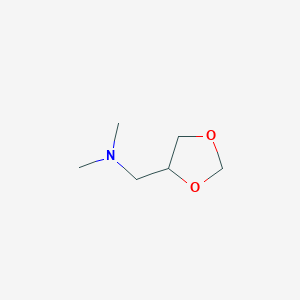
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
